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Compound of Interest

Compound Name: 3-Propoxyphenol

Cat. No.: B1365604

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Propoxyphenol

Introduction

3-Propoxyphenol, also known as m-propoxyphenol, is an aromatic organic compound
belonging to the phenol ether family. Its structure consists of a benzene ring substituted with
both a hydroxyl (-OH) group and a propoxy (-OCH2CH2CH?3s) group at positions 1 and 3,
respectively. This arrangement makes it one of three isomers of propoxyphenol, the others
being 2-propoxyphenol (ortho) and 4-propoxyphenol (para). As a substituted phenol, its
chemical behavior is influenced by the interplay of the electron-donating propoxy group and the
activating, acidic hydroxyl group. This guide provides a detailed overview of its core physical
and chemical properties, intended for researchers, scientists, and professionals in drug
development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of 3-Propoxyphenol are summarized below. While experimental
data for some physical characteristics are not readily available in public literature, computed
values from validated models provide reliable estimates.[1]
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Property Value Source
IUPAC Name 3-propoxyphenol [2]
m-propoxyphenol, 1-hydroxy-
Synonyms 3-propoxybenzene, 3-(n- [1][2]
propoxy)phenol
CAS Number 16533-50-9 [2]
Molecular Formula CoH1202 [2]
Molecular Weight 152.19 g/mol [2]
Not specified; likely a liquid or
Appearance low-melting solid at room
temperature.
Melting Point No data available [1]
Boiling Point No data available [1]
Density No data available [1]
Solubility No data available [1]
pKa No data available
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Experimental Protocols
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Detailed experimental protocols for determining the specific physical properties of 3-
Propoxyphenol are not widely published. However, standard methodologies used for
characterizing similar phenolic compounds are applicable.

1. Determination of Melting Point:

» Methodology: Differential Scanning Calorimetry (DSC) is the modern standard. A small,
weighed sample is sealed in an aluminum pan and heated at a constant rate alongside an
empty reference pan. The melting point is determined from the onset temperature of the
endothermic peak corresponding to the phase transition from solid to liquid.

» Alternative: The capillary tube method, where a small amount of solid is packed into a
capillary tube and heated in a calibrated apparatus (e.g., a Mel-Temp device), can also be
used. The melting range is observed visually.

2. Determination of Boiling Point:

o Methodology: The boiling point can be determined by distillation. The compound is heated in
a distillation apparatus, and the temperature at which the vapor and liquid phases are in
equilibrium (i.e., the temperature at the still head during a steady distillation) is recorded as
the boiling point at the given atmospheric pressure. For high-boiling-point liquids, vacuum
distillation is employed to prevent decomposition, and the boiling point is reported with the
corresponding pressure.

3. Spectroscopic Analysis (Structure Confirmation):
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: To confirm the proton environment. The spectrum is expected to show signals
corresponding to the aromatic protons (with splitting patterns indicative of meta-
substitution), the hydroxyl proton (a broad singlet), and the aliphatic protons of the propoxy
group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for
the methylene attached to the oxygen).

o 13C NMR: To identify the number of unique carbon environments. The spectrum should
display nine distinct signals: four for the aromatic carbons (two substituted, two
unsubstituted), and three for the propoxy group carbons.
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e Infrared (IR) Spectroscopy:

o The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm—1
characteristic of the O-H stretching of the phenolic hydroxyl group. C-O stretching bands
for the ether and phenol functionalities are expected around 1200-1300 cm~* and 1000-
1100 cm™1, respectively. Aromatic C-H and C=C stretching bands will also be present.

e Mass Spectrometry (MS):

o Used to determine the molecular weight and fragmentation pattern. The molecular ion
peak (M*) should be observed at m/z 152. Key fragments would likely arise from the loss
of the propyl group or other characteristic cleavages of the ether linkage.

Logical Workflow Visualization

For a compound like 3-Propoxyphenol, where extensive biological data may be lacking, a
primary task for researchers is its initial characterization and screening. The following diagram
illustrates a logical workflow for this process.
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Phase 1: Synthesis & Purity

Chemical Synthesis
of 3-Propoxyphenol

Purification
(e.g., Chromatography, Distillation)

Purity Assessment
(HPLC, GC-MS)

Phase 2: Structural & Physical Characterization

Structural Confirmation
(NMR, IR, MS)

Physical Property Measurement
(MP, BP, Solubility, pKa)

Phase 3: Biolo&ical Screening
In Vitro Assays
(e.g., Enzyme Inhibition, Receptor Binding)

Cell-Based Assays
(e.g., Cytotoxicity, Target Engagement)

Phase 4: Dgcision Point

Go/No-Go Decision

for Further Development

Click to download full resolution via product page

Caption: Workflow for the characterization of a novel phenolic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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